3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne. For instance, 1-methyl-1H-1,2,3-triazole can be prepared by reacting methyl azide with an appropriate alkyne under copper(I) catalysis.
Attachment to Aniline: The triazole ring is then attached to an aniline derivative. This can be achieved through a nucleophilic substitution reaction where the triazole ring is introduced to a halogenated aniline compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenated derivatives can be synthesized using halogens (Cl₂, Br₂) under Lewis acid catalysis.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline exerts its effects often involves interaction with specific molecular targets:
Comparison with Similar Compounds
3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline can be compared with other triazole-containing compounds:
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar in structure but with a different substitution pattern on the triazole ring.
1-Methyl-1H-1,2,4-triazole derivatives: These compounds also feature a triazole ring but differ in the position of the nitrogen atoms within the ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(3-methyltriazol-4-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-13-9(6-11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 |
InChI Key |
CZVVPUHMDJXCEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.